molecular formula C11H10BrNO3S B6335056 [5-Bromo-1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanol CAS No. 881673-81-0

[5-Bromo-1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanol

Cat. No.: B6335056
CAS No.: 881673-81-0
M. Wt: 316.17 g/mol
InChI Key: KQTOPQRDAJIAQH-UHFFFAOYSA-N
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Description

[5-Bromo-1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanol:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-Bromo-1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanol typically involves the bromination of a pyrrole derivative followed by the introduction of the phenylsulfonyl group and the hydroxymethyl group. One common method includes:

    Bromination: The starting pyrrole compound is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Sulfonylation: The brominated pyrrole is then reacted with a phenylsulfonyl chloride in the presence of a base such as triethylamine to introduce the phenylsulfonyl group.

    Hydroxymethylation: Finally, the compound undergoes hydroxymethylation using formaldehyde and a reducing agent like sodium borohydride to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.

    Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group using reducing agents such as lithium aluminum hydride (LAH).

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles like amines, thiols, or alkoxides to form corresponding substituted derivatives.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane, potassium permanganate in water.

    Reduction: LAH in tetrahydrofuran (THF).

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Formyl or carboxyl derivatives.

    Reduction: Phenylthiol derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.

    Catalysis: Employed in the development of new catalytic systems for organic transformations.

Biology:

    Biological Probes: Utilized in the design of probes for studying biological processes involving pyrrole-containing biomolecules.

    Drug Development: Investigated for potential pharmacological activities and as a scaffold for drug discovery.

Medicine:

    Therapeutic Agents: Explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to its unique structural features.

Industry:

    Material Science: Used in the development of new materials with specific electronic or optical properties.

    Agrochemicals: Investigated for potential use in the synthesis of agrochemical agents.

Comparison with Similar Compounds

  • 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
  • 5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
  • 5-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Comparison:

  • Structural Differences: While these compounds share the bromine and phenylsulfonyl groups, they differ in the substitution pattern on the pyrrole ring and the presence of additional functional groups.
  • Unique Features: [5-Bromo-1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanol is unique due to the presence of the hydroxymethyl group, which can participate in additional chemical reactions and interactions compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[1-(benzenesulfonyl)-5-bromopyrrol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3S/c12-11-6-9(8-14)7-13(11)17(15,16)10-4-2-1-3-5-10/h1-7,14H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTOPQRDAJIAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution (80 mL) of methyl 5-bromo-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate (7.1 g) in tetrahydrofuran was cooled to −78° C., a 1.5 mol/l solution (42 mL) of diisobutylaluminum hydride in toluene was added dropwise over 30 min, and the mixture was further stirred at −78° C. for 1 hr. 1 mol/l Hydrochloric acid (20 mL) was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with saturated aqueous sodium hydrogen carbonate, water, saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the title compound as a brown oil (yield 7.1 g, quantitative).
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